molecular formula C9H9N3O B15335154 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone

1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone

Katalognummer: B15335154
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: JIVXHLVVVKOUIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

The synthesis of 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate pyridine derivative under acidic or basic conditions can lead to the formation of the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential biological activities it exhibits, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

1-(1-methylpyrazolo[4,3-c]pyridin-4-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)9-7-5-11-12(2)8(7)3-4-10-9/h3-5H,1-2H3

InChI-Schlüssel

JIVXHLVVVKOUIK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC=CC2=C1C=NN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.